

Molecular weight of C.I. Direct Blue 75

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Compound of Interest

Compound Name: C.I. Direct blue 75

Cat. No.: B15553033

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Technical Guide: C.I. Direct Blue 75

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular characteristics of **C.I. Direct Blue 75**, a trisazo dye. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this compound in their studies.

Core Data Presentation

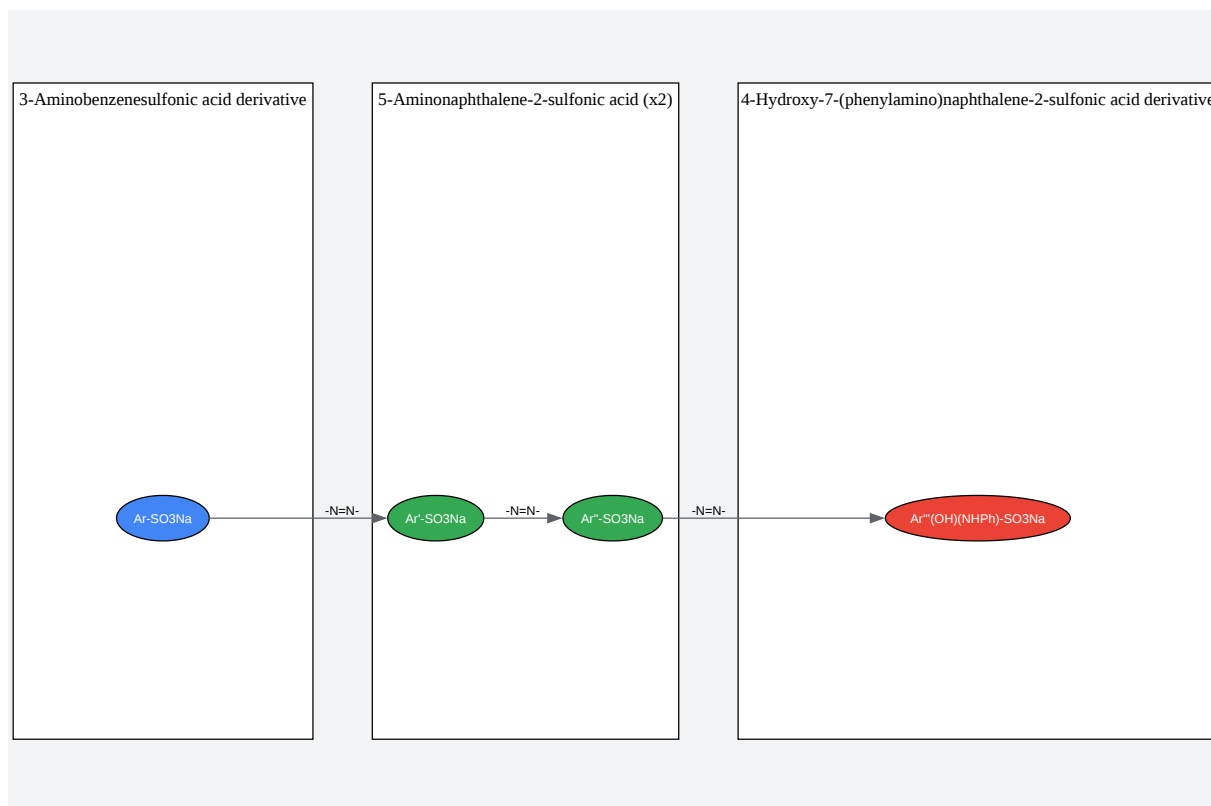
The following table summarizes the key quantitative data for **C.I. Direct Blue 75**.

Property	Value	Reference
Molecular Weight	1055.91 g/mol	[1]
Molecular Formula	C ₄₂ H ₂₅ N ₇ Na ₄ O ₁₃ S ₄	[1]
Chemical Class	Trisazo Dye	[1]
C.I. Number	34220	[1]
CAS Number	6428-60-0	[1]

Chemical Structure

The chemical structure of **C.I. Direct Blue 75** is complex, belonging to the trisazo class of dyes. This means it contains three azo groups (-N=N-) linking various substituted aromatic

moieties.



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Caption: A simplified representation of the linkages in the **C.I. Direct Blue 75** molecule, a trisazo dye.

Experimental Protocols for Molecular Weight Determination

The molecular weight of complex organic molecules like **C.I. Direct Blue 75** is typically determined using advanced analytical techniques. Below are detailed methodologies for two common experimental approaches.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound by measuring its mass-to-charge ratio. For a large, polar, and non-volatile molecule like **C.I. Direct Blue 75**, a soft ionization technique coupled with a high-resolution mass analyzer is most appropriate.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Sample Preparation: A dilute solution of **C.I. Direct Blue 75** is prepared in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile, to ensure complete dissolution.
- Chromatographic Separation (LC):
 - The sample solution is injected into a High-Performance Liquid Chromatography (HPLC) system.
 - A reversed-phase column (e.g., C18) is commonly used to separate the dye from any impurities.
 - A gradient elution program is employed, starting with a high percentage of aqueous mobile phase and gradually increasing the organic solvent concentration to elute the compound of interest.
- Ionization:
 - The eluent from the LC column is directed to the mass spectrometer's ion source.
 - Electrospray ionization (ESI) is the preferred method for this type of compound, as it can generate intact molecular ions from polar, non-volatile molecules in solution. The analysis is typically performed in negative ion mode to detect the deprotonated molecule.
- Mass Analysis (MS):
 - The generated ions are guided into the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) which separates them based on their mass-to-charge ratio (m/z).

- A full scan spectrum is acquired to identify the molecular ion peak. Given the molecular formula $C_{42}H_{25}N_7Na_4O_{13}S_4$, the expected monoisotopic mass of the fully desodiated anion $[M-4Na+3H]^-$ would be observed.
- Tandem Mass Spectrometry (MS/MS):
 - To confirm the identity of the molecular ion, it can be selected and subjected to collision-induced dissociation (CID).
 - The resulting fragment ions are then analyzed, providing structural information that can be used to confirm the compound's identity.
- Data Analysis: The molecular weight is determined from the m/z value of the molecular ion in the mass spectrum. High-resolution mass spectrometry allows for the determination of the accurate mass, which can be used to confirm the elemental composition.

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. It can be used to determine the molecular weight distribution of a sample.

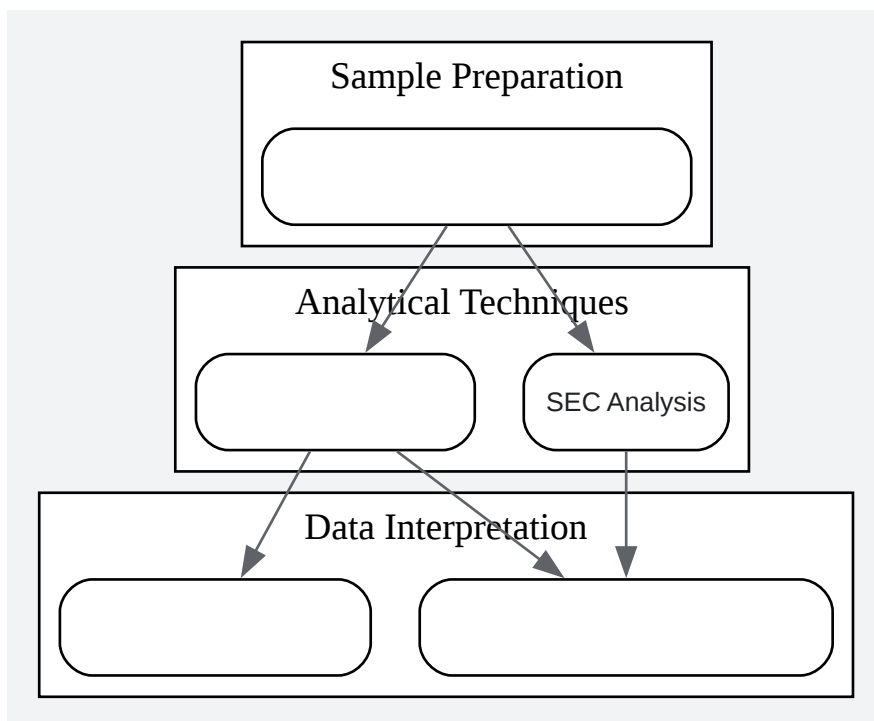
Methodology: High-Performance Size-Exclusion Chromatography (HP-SEC)

- Column and Mobile Phase Selection:
 - An SEC column with a pore size appropriate for the expected molecular weight range of the dye is selected.
 - The mobile phase is chosen to be a good solvent for the dye and to minimize any interactions between the dye and the stationary phase. A buffered aqueous solution is often used for water-soluble dyes.
- Calibration:
 - A series of well-characterized molecular weight standards (e.g., polyethylene glycols, sulfonated polystyrene standards) are run through the SEC system.

- A calibration curve is generated by plotting the logarithm of the molecular weight of the standards against their elution volume.
- Sample Analysis:
 - A precisely prepared solution of **C.I. Direct Blue 75** is injected into the SEC system.
 - The elution volume of the dye is recorded by a detector, typically a UV-Vis detector set to the wavelength of maximum absorbance for the dye.
- Molecular Weight Determination:
 - The elution volume of the **C.I. Direct Blue 75** peak is used to determine its average molecular weight by interpolation from the calibration curve.
 - This technique provides the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (M_w/M_n), which indicates the breadth of the molecular weight distribution.

Experimental Workflow

The following diagram illustrates a general workflow for the characterization of a dye such as **C.I. Direct Blue 75**.



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Caption: A general experimental workflow for determining the molecular weight and structure of a dye.

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References

- 1. What is size-exclusion chromatography (SEC) used for in biochemistry? | AAT Bioquest [aatbio.com]
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